2-ピペリジンメタノール

概要

説明

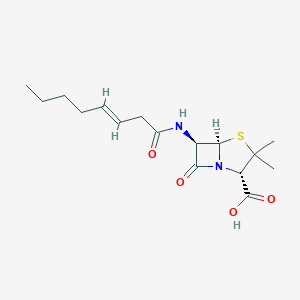

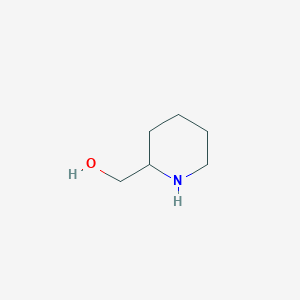

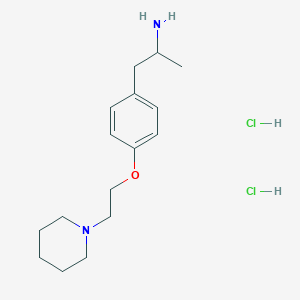

2-Piperidinemethanol, also known as 2-Piperidinemethanol, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Piperidinemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Piperidinemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピペリジン誘導体の合成

ピペリジンは、薬剤設計において最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . その誘導体は、アルカロイドと同様に、20種類以上の医薬品のクラスに存在します . 置換ピペリジンの合成のための、高速かつ費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .

製薬用途

合成および天然のピペリジンの製薬用途は、ピペリジン部分を含む潜在的な薬剤の発見と生物学的評価における最新の科学的進歩と同様に、カバーされています .

3-フェニルオクタヒドロピリド[2,1-c][1,4]オキサジン塩酸塩の合成

2-ピペリジンメタノールは、3-フェニルオクタヒドロピリド[2,1-c][1,4]オキサジン塩酸塩の合成に使用されました .

10Rおよび10Sジアステレオマーの合成

2-ピペリジンメタノールは、10Rおよび10Sジアステレオマーの合成にも使用されました .

薬物構築

ピペリジン含有化合物は、薬物構築のための最も重要な合成医薬品ブロックの1つを表しています .

生物学的および薬理学的活性

Safety and Hazards

2-Piperidinemethanol is classified as a skin irritant and serious eye irritant . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

作用機序

Target of Action

2-Piperidinemethanol is a chemical compound with the empirical formula C6H13NO

Mode of Action

It has been used in the synthesis of 3-phenyloctahydropyrido[2,1-c][1,4]oxazine hydrochloride and the 10R and 10S diastereomers . The exact interaction of 2-Piperidinemethanol with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is known that piperine, a compound with a similar piperidine nucleus, has numerous pharmacological activities and health benefits . .

生化学分析

Biochemical Properties

It is known that this compound is used in the synthesis of other compounds , suggesting that it may interact with various enzymes and proteins during these reactions. The exact nature of these interactions is not currently known.

Molecular Mechanism

It is known that this compound is used in the synthesis of other compounds , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

特性

IUPAC Name |

piperidin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871027 | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2-Piperidinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3433-37-2 | |

| Record name | 2-Piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidinylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-piperidinemethanol?

A1: The molecular formula of 2-piperidinemethanol is C6H13NO, and its molecular weight is 115.17 g/mol.

Q2: Is there any spectroscopic data available for 2-piperidinemethanol?

A2: Yes, several studies utilize spectroscopic techniques to characterize 2-piperidinemethanol. For instance, one research employed 1H and 13C nuclear magnetic resonance (NMR) to confirm the identity of the compound isolated from buckwheat extract. []

Q3: Are there any computational studies on 2-piperidinemethanol conformations?

A3: Yes, theoretical studies have investigated the conformational preferences of 2-piperidinemethanol in the gaseous state and in solvents of different polarities using computational methods. []

Q4: Can 2-piperidinemethanol form carbamates with carbon dioxide?

A4: Interestingly, while many amines react with CO2 to form carbamates, 2-piperidinemethanol, along with 2-piperidineethanol and 3-piperidinemethanol, does not form carbamates. This is likely due to strong intramolecular hydrogen bonding. []

Q5: Can 2-piperidinemethanol be used in organic synthesis?

A5: Yes, 2-piperidinemethanol can be utilized as a building block in organic synthesis. For example, it served as a starting material in the synthesis of a model compound of the natural product Corydendramine A. The synthesis involved a key Julia coupling step. []

Q6: Are there any known catalytic applications of 2-piperidinemethanol?

A6: While 2-piperidinemethanol itself might not be a catalyst, research suggests its potential role in carbon dioxide sequestration processes. Studies imply that carbamate intermediates, even if not directly formed by 2-piperidinemethanol, could be involved in reactions relevant to CO2 capture when sterically hindered amines are used. [, ]

Q7: Does 2-piperidinemethanol exhibit any biological activities?

A7: Studies have shown that 2-piperidinemethanol, isolated from buckwheat, exhibits allelopathic activity. It inhibited the root and shoot growth of certain plant species, suggesting its potential as a natural herbicide. []

Q8: Are there any studies investigating the pharmacological effects of 2-piperidinemethanol derivatives?

A8: Yes, research has explored the pharmacological properties of 3-substituted octahydropyrido[2,1-c][1,4]oxazines, which are structurally related to 2-piperidinemethanol. These compounds demonstrated depressant effects on the central nervous system in mice. []

Q9: Can 2-piperidinemethanol be used to synthesize chiral compounds?

A9: Yes, derivatives of 2-piperidinemethanol, like α,α-diphenyl-2-piperidinemethanol, are valuable in asymmetric synthesis. For example, oxazaborolidines derived from these compounds have been successfully applied in enantioselective reductions of ketones, yielding chiral alcohols with high enantiomeric purity. []

Q10: Are there any known antimicrobial properties of 2-piperidinemethanol derivatives?

A10: Research shows that newly synthesized substituted 2-aminomethyl-2-oxo-2λ5-perhydro-[1,3,2]oxazaphospholo[3,4-a]pyridine derivatives, derived from 2-piperidinemethanol, exhibit promising antimicrobial activity, particularly against fungal strains. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B145968.png)